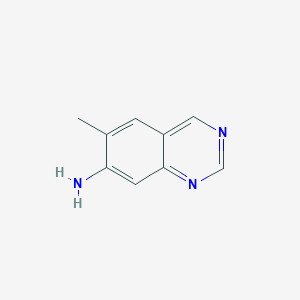

6-Methylquinazolin-7-amine

Description

Structure

3D Structure

Properties

CAS No. |

919769-92-9 |

|---|---|

Molecular Formula |

C9H9N3 |

Molecular Weight |

159.19 g/mol |

IUPAC Name |

6-methylquinazolin-7-amine |

InChI |

InChI=1S/C9H9N3/c1-6-2-7-4-11-5-12-9(7)3-8(6)10/h2-5H,10H2,1H3 |

InChI Key |

BMPDDSJSTZPICR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CN=CN=C2C=C1N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. mdpi.commdpi.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-Methylquinazolin-7-amine, both ¹H (proton) and ¹³C NMR are essential for confirming its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 6-Methylquinazolin-7-amine (C₉H₉N₃), the expected signals would include:

Aromatic Protons: Several distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinazoline (B50416) ring system. The specific chemical shifts and coupling patterns (e.g., singlets, doublets) would confirm the substitution pattern. For instance, the protons at positions 2, 4, 5, and 8 would each produce a unique signal.

Amine (NH₂) Protons: A broad singlet corresponding to the two protons of the amino group. The chemical shift of this peak can vary depending on the solvent and concentration and is often exchangeable with D₂O.

Methyl (CH₃) Protons: A sharp singlet in the aliphatic region (typically δ 2.0-2.5 ppm) corresponding to the three equivalent protons of the methyl group at position 6.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments (e.g., aromatic, aliphatic, quaternary). The spectrum for 6-Methylquinazolin-7-amine would be expected to show nine distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts would differentiate the sp²-hybridized carbons of the quinazoline ring from the sp³-hybridized carbon of the methyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Methylquinazolin-7-amine This table presents predicted values based on the chemical structure. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 9.0 | 110 - 160 |

| Amine NH₂ | Broad, variable | - |

| Methyl CH₃ | ~2.3 | ~20 |

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental composition of a compound. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. fda.gov

For 6-Methylquinazolin-7-amine, with a molecular formula of C₉H₉N₃, the expected monoisotopic mass is approximately 159.080 g/mol .

Electron Ionization (EI-MS): In a standard EI-MS spectrum, the compound would exhibit a prominent molecular ion peak (M⁺) at m/z ≈ 159. The spectrum would also display a series of fragment ions resulting from the cleavage of the parent molecule, providing valuable structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis, often using techniques like Electrospray Ionization (ESI), would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). rjpbr.comnih.gov A measured mass of 160.087, for instance, would correspond to the protonated molecule [C₉H₁₀N₃]⁺, confirming the elemental formula and distinguishing it from other compounds with the same nominal mass. beilstein-journals.orgresearchgate.net

Table 2: Predicted Mass Spectrometry Data for 6-Methylquinazolin-7-amine

| Technique | Ion Type | Predicted m/z Value | Information Provided |

|---|---|---|---|

| Standard MS | [M]⁺ | ~159 | Molecular Weight |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mu-varna.bgresearchgate.net The IR spectrum of 6-Methylquinazolin-7-amine would be expected to show characteristic absorption bands confirming its key structural features. nih.govresearchgate.netresearchgate.net

N-H Stretching: The amino group (-NH₂) would typically show a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The quinazoline ring system would give rise to a series of sharp absorption bands in the 1450-1650 cm⁻¹ region, corresponding to the stretching vibrations of the C=N and C=C double bonds.

N-H Bending: The bending vibration of the amino group would be visible around 1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. mu-varna.bgnih.gov The spectrum of 6-Methylquinazolin-7-amine, recorded in a suitable solvent like methanol (B129727) or ethanol, would be expected to display strong absorption bands in the UV region. These absorptions are typically due to π → π* and n → π* electronic transitions within the conjugated aromatic quinazoline system. The position of the maximum absorption wavelengths (λ_max) is characteristic of the chromophore system.

Table 3: Predicted IR and UV-Vis Spectroscopic Data for 6-Methylquinazolin-7-amine

| Spectroscopy | Feature | Predicted Absorption Range |

|---|---|---|

| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |

| Aromatic C-H Stretch | >3000 cm⁻¹ | |

| Aliphatic C-H Stretch | <3000 cm⁻¹ | |

| C=N / C=C Stretch | 1450 - 1650 cm⁻¹ | |

| UV-Vis | π → π* Transitions | 200 - 400 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of atoms in the crystal lattice. mdpi.com This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state. nih.gov For 6-Methylquinazolin-7-amine, a successful single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure, including the planarity of the quinazoline ring and the orientation of the methyl and amine substituents.

Elemental Analysis (C, H, N)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. researchgate.netresearchgate.net For 6-Methylquinazolin-7-amine (C₉H₉N₃), a close agreement between the experimental and calculated values is essential to confirm the compound's elemental composition and purity.

Table 4: Theoretical Elemental Composition of 6-Methylquinazolin-7-amine Molecular Formula: C₉H₉N₃; Molecular Weight: 159.19 g/mol

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 67.90 |

| Hydrogen | H | 5.70 |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com This technique provides valuable information about the thermal stability and decomposition profile of a compound. A TGA curve for 6-Methylquinazolin-7-amine would show the temperature at which decomposition begins and the number of decomposition steps. The residual mass at the end of the analysis indicates the amount of non-volatile residue. This data is crucial for understanding the material's thermal stability. researchgate.net

Chromatographic Techniques for Reaction Monitoring and Product Purity (e.g., Thin-Layer Chromatography)

Chromatographic techniques are indispensable for monitoring the progress of chemical reactions and assessing the purity of the final product. mdpi.comThin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to separate components of a mixture. silicycle.commdpi.com In the synthesis of 6-Methylquinazolin-7-amine, TLC would be used to:

Monitor Reaction Progress: By spotting the reaction mixture on a TLC plate over time, one can observe the disappearance of starting materials and the appearance of the product spot. mdpi.com

Determine Purity: A pure sample of 6-Methylquinazolin-7-amine should ideally show a single spot on the TLC plate when developed in an appropriate solvent system (mobile phase). nih.govoiv.int The retention factor (Rf) value of the spot is a characteristic property under defined conditions. Visualization can be achieved using UV light or a chemical staining agent.

Computational and Theoretical Investigations of 6 Methylquinazolin 7 Amine and Its Derivatives

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations form the theoretical bedrock for understanding the behavior of molecules at the atomic and subatomic levels. These methods are used to model the electronic structure of quinazoline (B50416) derivatives, providing a basis for interpreting experimental results and predicting molecular properties. researchgate.net By solving approximations of the Schrödinger equation, QM methods can determine optimized molecular geometries, interaction energies, and electronic properties with high accuracy. researchgate.net

For complex molecules like quinazoline derivatives, Density Functional Theory (DFT) has become the most widely used QM method due to its favorable balance of computational cost and accuracy. nih.govbiointerfaceresearch.com QM-based models have been successfully used to analyze the structure-activity relationships (SAR) of quinazoline derivatives targeting biological macromolecules like the Epidermal Growth Factor Receptor (EGFR). researchgate.net These calculations can elucidate the specific pairwise interaction energies between a ligand and individual amino acid residues in a protein's active site, offering a detailed picture of the forces driving molecular recognition. researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used extensively to investigate the properties of quinazoline derivatives. nih.govjcchems.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT simplifies calculations while maintaining a high degree of accuracy. biointerfaceresearch.comjmchemsci.com It is routinely used to optimize molecular geometries, predict spectroscopic signatures, and analyze chemical reactivity. nih.govnih.gov

DFT calculations provide deep insights into the electronic structure of 6-Methylquinazolin-7-amine and its analogs, which is crucial for understanding their chemical reactivity and potential biological activity. jcchems.com Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. The Molecular Electrostatic Potential (MEP) surface is another valuable tool, mapping the charge distribution to identify electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. researchgate.net This information is vital for predicting how the molecule will interact with biological targets. researchgate.net

Global reactivity descriptors, such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), are calculated from HOMO and LUMO energies to quantify the molecule's reactivity. nih.govjmchemsci.com For instance, a lower hardness value indicates a molecule is more reactive. nih.gov These quantum chemical parameters are instrumental in predicting the molecule's behavior in chemical reactions and biological systems. nih.govmdpi.com

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness | S | 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | Measures the power of an atom/molecule to attract electrons. |

| Electrophilicity Index | ω | χ2 / 2η | Measures the energy lowering due to maximal electron flow. |

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. DFT is used to perform conformational analysis by calculating the potential energy surface of the molecule as a function of its rotatable bonds. tandfonline.com This allows for the identification of the most stable, low-energy conformers.

Hydrogen bonds, both within the molecule (intramolecular) and between molecules (intermolecular), play a significant role in determining the preferred conformation and influencing the physicochemical properties of quinazoline derivatives. tandfonline.comnih.gov DFT calculations can accurately model these weak interactions. For example, studies on related heterocyclic systems have shown how intramolecular hydrogen bonds can be weakened upon photoexcitation, a process that can be investigated through calculated infrared vibrational spectra. nih.gov The stability of hydrogen bonds in a ligand-receptor complex is often a key determinant of binding affinity and is a major focus of computational studies. researchgate.netugm.ac.id

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which can be used to interpret and validate experimental data. Theoretical Fourier-Transform Infrared (FT-IR) and Raman spectra are computed by calculating the vibrational frequencies of the molecule's normal modes. asianpubs.orgnih.gov It is a standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model, leading to excellent agreement with experimental spectra. asianpubs.org These calculations also provide a detailed assignment of vibrational modes to specific atomic motions within the molecule. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). asianpubs.orgnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). asianpubs.org Such theoretical spectra help in understanding the electronic structure and the nature of charge transfer within the molecule. researchgate.net

| Spectroscopic Technique | Computational Method | Predicted Properties | Relevance |

|---|---|---|---|

| FT-IR / FT-Raman | DFT (e.g., B3LYP) | Vibrational Frequencies, Intensities | Structural confirmation and bond analysis. nih.govnih.gov |

| UV-Vis | TD-DFT | Absorption Wavelengths (λmax), Oscillator Strengths | Analysis of electronic transitions and conjugation. asianpubs.org |

Molecular Modeling and Molecular Dynamics Simulations

While quantum mechanical methods provide a detailed electronic picture, molecular modeling and molecular dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations are particularly valuable for understanding the dynamic nature of ligand-protein interactions. nih.gov After an initial binding pose is predicted by molecular docking, an MD simulation can be run to assess the stability of this pose. researchgate.netugm.ac.id

In these simulations, the movements of all atoms in the system (the ligand, the protein, and surrounding solvent) are calculated over a period of nanoseconds or longer. nih.govsemanticscholar.org Key metrics such as the Root-Mean-Square Deviation (RMSD) are monitored to evaluate the conformational stability of the complex. researchgate.net A stable complex will show minimal deviation from its initial docked conformation. researchgate.net MD simulations provide crucial information on the flexibility of the ligand and protein, the role of water molecules, and the persistence of key interactions like hydrogen bonds over time, offering a more realistic view of the binding event. researchgate.netnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. frontiersin.org This method is central to structure-based drug design and has been widely applied to quinazoline derivatives to explore their potential as inhibitors of various therapeutic targets. nih.govnih.govnih.gov

Derivatives of the quinazoline scaffold have been docked against a wide array of protein targets implicated in diseases like cancer. Notable targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), HER2, and VEGFR2. nih.govnih.govfrontiersin.orgnih.gov Docking algorithms score different binding poses based on factors like intermolecular energies, providing an estimate of the binding affinity (e.g., in kcal/mol). nih.gov

The results of docking studies reveal the specific interactions that stabilize the ligand-protein complex. For quinazoline derivatives, common interactions include hydrogen bonds between the quinazoline nitrogen atoms or substituents and key amino acid residues (like methionine in the EGFR active site), as well as π-π stacking and hydrophobic interactions. nih.govnih.govnih.gov These in silico studies are essential for understanding structure-activity relationships and for guiding the design of more potent and selective inhibitors. frontiersin.orgresearchgate.net

| Quinazoline Derivative Class | Protein Target | Key Interactions Observed | Reference |

|---|---|---|---|

| 6-Bromo-quinazolin-4(3H)-ones | EGFR | Hydrogen bonds and other key interactions with active site residues. | nih.gov |

| Quinazoline-2,4,6-triamines | EGFR-TK | Hydrogen bonds with Met 769. | nih.govsemanticscholar.org |

| 4-Hydrazinoquinazolines | PDE7A | Conventional hydrogen bonds and π-π stacking. | nih.gov |

| 6-Methylquinazolin-4(3H)-ones | BRD9 | Binding within the active site guided by pharmacophore models. | researchgate.net |

| Quinazoline-based thiazoles | EGFR Kinase | Binding interactions within the kinase domain. | nih.gov |

Prediction of Binding Modes and Affinities

A primary goal of computational chemistry in drug design is to predict how a ligand (a potential drug molecule) will bind to its target protein and to estimate the strength of this interaction, known as binding affinity. Molecular docking and pharmacophore modeling are the principal techniques used for this purpose. ukaazpublications.com

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com For quinazoline derivatives, this process typically begins with the three-dimensional structure of a target protein, often obtained from the Protein Data Bank (PDB). In studies involving 6-methylquinazolin-4(3H)-one derivatives targeting the bromodomain-containing protein 9 (BRD9), a virtual library of tens of thousands of potential compounds was generated in silico. cnr.it These virtual compounds were then systematically "docked" into the binding site of BRD9. cnr.itresearchgate.net The docking software calculates various possible binding poses and assigns a score to each, which estimates the binding energy. Lower scores typically indicate a more favorable binding affinity. researchgate.net

Pharmacophore modeling works in concert with docking. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific target. For the BRD9 binders, 3D structure-based pharmacophore models were developed and used to screen the docking poses. cnr.itresearchgate.net This ensures that the predicted binding modes place key functional groups in the correct positions to establish crucial interactions with the protein, providing a higher level of confidence in the predictions. cnr.it

| Computational Technique | Objective | Typical Application for Quinazoline Derivatives | Example Outcome |

|---|---|---|---|

| Molecular Docking | Predict the binding pose and orientation of a ligand in a protein's active site. | Docking a virtual library of 6-methylquinazoline (B1601839) derivatives into the BRD9 binding pocket. cnr.it | Identification of ligands with favorable binding poses and low docking scores (e.g., -8.58 kcal/mol). nih.gov |

| Pharmacophore Modeling | Identify essential 3D features for molecular recognition. | Screening docked poses to ensure they match a known BRD9 binding pharmacophore. researchgate.net | Selection of compounds that satisfy key pharmacophoric points (e.g., hydrogen bond acceptors, aromatic rings). cnr.it |

| Binding Affinity Prediction | Estimate the strength of the ligand-protein interaction (e.g., IC50, Ki). | Correlating docking scores with experimentally determined binding affinities. | Prediction that derivatives with lower re-rank scores have higher binding energy. researchgate.net |

Analysis of Key Amino Acid Residue Interactions (e.g., Hydrogen Bonds, Cation-Π Interactions)

Once a plausible binding mode is predicted, a detailed analysis of the intermolecular interactions between the ligand and the protein's amino acid residues is performed. These non-covalent interactions are the basis of molecular recognition and binding affinity.

Hydrogen Bonds: A hydrogen bond is a crucial electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the computational studies of 6-methylquinazolin-4(3H)-one derivatives binding to BRD9, a critical hydrogen bond was consistently observed. The carbonyl group of the quinazolinone core was predicted to form a hydrogen bond with the amino acid residue Asn100, which is known to be a key residue for recognizing the natural ligands of this protein. cnr.it

Cation-Π and Π-Π Interactions: These interactions involve aromatic rings, which are present in the quinazoline core and its common substituents.

Π-Π stacking occurs when two aromatic rings align face-to-face or edge-to-face, driven by intermolecular forces. For the BRD9 inhibitors, substituents on the quinazolinone scaffold were shown to establish π-π interactions with the aromatic side chains of key amino acids Tyr106 and Phe44, which are essential for BRD9 activity. cnr.it

Cation-Π interactions are strong non-covalent forces between a cation (a positively charged ion, such as a protonated amine) and the electron-rich face of an aromatic π system. nih.gov For a molecule like 6-Methylquinazolin-7-amine, the amine group could become protonated under physiological conditions, making it a cation capable of forming a strong cation-π interaction with aromatic residues like Tryptophan (Trp), Tyrosine (Tyr), or Phenylalanine (Phe) in a binding pocket. nih.govresearchgate.net

Analysis of these interactions provides a rational basis for the molecule's activity and guides further chemical modifications to enhance potency. diva-portal.org

| Interaction Type | Description | Example in Quinazoline Derivatives | Key Amino Acid Residues |

|---|---|---|---|

| Hydrogen Bond | Electrostatic attraction involving a hydrogen atom and an electronegative atom (N, O). | Carbonyl group of the quinazolinone core with Asn100 in BRD9. cnr.it | Asp, Asn, Arg, Ser nih.govnih.gov |

| Π-Π Stacking | Interaction between two aromatic rings. | Aromatic substituents on the quinazoline ring with Tyr106 and Phe44 in BRD9. cnr.it | Phe, Tyr, Trp, His |

| Cation-Π Interaction | Interaction between a cation and the face of an aromatic ring. | A protonated amine group (as in 6-Methylquinazolin-7-amine) could interact with an aromatic residue. | Phe, Tyr, Trp nih.gov |

Conceptual DFT (CDFT) for Elucidating Chemical Reactivity

Conceptual Density Functional Theory (CDFT) is a powerful branch of theoretical chemistry that uses the principles of DFT to define and calculate chemical concepts and reactivity indices. mdpi.comfrontiersin.org These indices provide a quantitative framework for predicting the chemical behavior of a molecule without the need to simulate a full chemical reaction. nih.gov They can help identify which sites on a molecule like 6-Methylquinazolin-7-amine are most susceptible to electrophilic or nucleophilic attack, which is crucial for understanding its potential metabolic pathways or mechanism of action. frontiersin.orgvideleaf.com

Key CDFT descriptors include:

Chemical Potential (μ): Related to the molecule's tendency to lose electrons. mdpi.com

Chemical Hardness (η): Measures the resistance to a change in electron distribution. mdpi.com

Electrophilicity (ω): A global index that quantifies the ability of a molecule to accept electrons. frontiersin.org

Fukui Functions (f(r)) and Parr Functions (P(r)): These are local reactivity descriptors. They indicate the most reactive sites within a molecule for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). mdpi.com

By calculating these values for 6-Methylquinazolin-7-amine, researchers can predict which atoms are the most likely sites of interaction, for instance, with metabolic enzymes like Cytochrome P450s, or with a biological target if covalent bond formation is involved.

| CDFT Descriptor | Symbol | Chemical Interpretation | Predicted Information for 6-Methylquinazolin-7-amine |

|---|---|---|---|

| Chemical Potential | μ | Tendency to donate or accept electrons (electron-donating/accepting power). mdpi.com | Overall electron-donating or accepting character. |

| Chemical Hardness | η | Resistance to change in electron configuration; relates to stability. mdpi.com | Molecular stability and reactivity. |

| Global Electrophilicity | ω | Capacity to act as an electrophile (electron acceptor). frontiersin.org | Propensity to react with biological nucleophiles. |

| Fukui / Parr Functions | f(r) / P(r) | Identifies the most reactive atoms for specific types of attack. mdpi.com | Pinpoints specific atoms on the quinazoline ring or substituents most likely to undergo metabolic transformation. |

Validation and Integration of Computational and Experimental Data

Computational models, while powerful, are theoretical predictions that require experimental validation to confirm their accuracy and relevance. nih.gov The integration of in silico predictions with real-world experimental data forms a synergistic loop that is fundamental to modern, structure-based drug design.

In the development of the 6-methylquinazolin-4(3H)-one based BRD9 binders, this integration was key. cnr.it

Prediction: Molecular docking and pharmacophore screening were used to select a small subset of promising compounds from a vast virtual library. researchgate.netresearchgate.net

Synthesis: The selected compounds were then chemically synthesized in the laboratory.

Experimental Testing: The synthesized molecules were evaluated in a biochemical assay (AlphaScreen) to measure their actual binding affinity for the BRD9 protein. cnr.itresearchgate.net This assay provided experimental IC50 values, which quantify the concentration of the compound required to inhibit 50% of the target's activity.

Correlation and Refinement: The experimental results were then compared with the initial computational predictions. A strong correlation between predicted docking scores and measured IC50 values validates the computational model, increasing confidence in its predictive power for future designs. Discrepancies, on the other hand, can provide valuable insights to refine the model, for example by adjusting scoring functions or considering protein flexibility. nih.gov

This iterative cycle of computational design, chemical synthesis, and biological testing accelerates the drug discovery process, allowing for the rapid optimization of lead compounds with improved potency and selectivity. nih.gov

Structure Activity Relationship Sar Studies of 6 Methylquinazolin 7 Amine and Its Analogs

Correlation of Specific Molecular Features with Pharmacological Potency and Selectivity

For instance, in the development of 4-anilinoquinazolines as mGlu5 antagonists, it was found that small structural modifications could have a profound impact on activity. Replacing the quinazoline (B50416) core with a quinoline (B57606) or isoquinoline (B145761) scaffold dramatically altered the potency, highlighting the importance of the nitrogen placement within the heterocyclic system. nih.gov Furthermore, the linker between the quinazoline core and the aniline (B41778) moiety at position 4 was found to be critical; replacing the secondary amine with an N-methyl, thiol, or ether linkage resulted in a significant loss of activity. nih.gov

The lipophilicity and hydrogen-bonding capabilities of the substituents are also key determinants of potency. For example, in a series of EGFR kinase inhibitors, the presence of two morpholine (B109124) alkoxy substituents at positions 6 and 7 of the quinazoline core led to a shift in the binding mode and novel hydrogen bond interactions. mdpi.com This underscores the importance of substituents that can form specific interactions with the amino acid residues in the active site of the target protein.

Rational Design Principles for Activity Enhancement

The rational design of more potent and selective quinazoline-based inhibitors often involves the strategic introduction of electron-donating or electron-withdrawing groups, as well as basic side chains, to optimize interactions with the target.

The introduction of electron-withdrawing groups, such as halogens or a nitro group, at the 6-position has been shown to be a viable strategy for maintaining or enhancing activity in certain contexts. nih.gov Conversely, the introduction of electron-donating groups at specific positions can also be beneficial. For example, the presence of dioxygenated groups (e.g., methoxy) at positions 6 and 7 has been linked to increased cytotoxic activity. ekb.eg

Basic side chains are frequently incorporated into quinazoline derivatives to improve their pharmacological properties. These basic centers can become protonated at physiological pH, allowing for the formation of ionic interactions with acidic residues in the target's binding site. This can lead to a significant increase in binding affinity and potency. The amine group at the 7-position of 6-Methylquinazolin-7-amine provides a handle for the introduction of such basic side chains, offering a clear path for rational drug design and activity enhancement. For example, the incorporation of a (1-methylpiperidin-4-yl)methoxy group at the 7-position is a feature of the approved drug Vandetanib. researchgate.net

Mechanistic Insights into Biological Activities in Vitro and Animal Models

Anti-cancer Mechanisms

The anti-cancer properties of 6-methylquinazolin-7-amine derivatives are multifaceted, stemming from their ability to interact with a variety of molecular targets. The following sections detail the primary mechanisms of action that have been identified and characterized in research settings.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The quinazoline (B50416) core is a well-established pharmacophore for the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.gov Overexpression and mutation of EGFR are common drivers in various cancers, making it a prime therapeutic target. researchgate.netfrontiersin.org Derivatives of the quinazoline scaffold have been shown to be potent inhibitors of EGFR tyrosine kinase.

One study detailed the synthesis of 3-methylquinazolinone derivatives and their inhibitory effects on wild-type EGFR tyrosine kinase (EGFRwt-TK). researchgate.net Compound 4d from this series, 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide, demonstrated significant antiproliferative activity against several cancer cell lines, outperforming the known EGFR inhibitor Gefitinib (B1684475) in some cases. researchgate.net Another series of 6-arylureido-4-anilinoquinazoline derivatives also exhibited potent EGFR inhibitory activity, with IC50 values in the nanomolar range. researchgate.net Compound 7i from this series showed excellent activity against the EGFR protein kinase. researchgate.netmdpi.com

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 7i | EGFR | 17.32 | researchgate.net |

| Gefitinib (Reference) | EGFR | 25.42 | researchgate.net |

| Erlotinib (Reference) | EGFR | 33.25 | researchgate.net |

PI3Kα Inhibition

The phosphatidylinositol 3-kinase (PI3K) pathway is another critical signaling cascade frequently dysregulated in cancer. The alpha isoform of PI3K (PI3Kα) is a particularly important target. Research has identified quinazoline derivatives as effective inhibitors of PI3Kα.

A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized, demonstrating potent PI3Kα inhibitory activity. nih.gov The most potent compound from this series, 13k , exhibited an IC50 value of 1.94 nM against PI3Kα. nih.gov This potent inhibition of PI3Kα by compound 13k was associated with the induction of cell cycle arrest and apoptosis in HCC827 human non-small cell lung cancer cells. nih.gov

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 13k | PI3Kα | 1.94 | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M Phase)

A common outcome of the inhibition of critical cancer signaling pathways is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Numerous studies have shown that derivatives of the 6-methylquinazolin-7-amine scaffold can effectively induce both of these cellular responses.

For instance, compound 4d , a 3-methylquinazolinone derivative, was found to induce apoptosis in MCF-7 breast cancer cells and cause cell cycle arrest in the G2/M phase. researchgate.net Similarly, the potent PI3Kα inhibitor, compound 13k , also induced G2/M phase cell cycle arrest and apoptosis in HCC827 cells. nih.gov The chalcone derivative 1C was also shown to induce significant G2/M arrest in ovarian cancer cell lines. acs.org This arrest is often characterized by an accumulation of cells in the G2/M phase, preventing them from proceeding through mitosis.

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| Compound 4d | MCF-7 | Induction of apoptosis and G2/M cell cycle arrest | researchgate.net |

| Compound 13k | HCC827 | Induction of apoptosis and G2/M cell cycle arrest | nih.gov |

| Chalcone Derivative 1C | A2780 (Ovarian) | Induction of G2/M cell cycle arrest | acs.org |

Microtubule Protein Polymerization Inhibition

Microtubules are dynamic cytoskeletal proteins essential for cell division, and their disruption is a validated anti-cancer strategy. Certain quinazoline derivatives have been identified as inhibitors of tubulin polymerization, the process by which microtubules are formed.

A novel class of 4-(N-Cycloamino)phenylquinazolines has been optimized as tubulin-polymerization inhibitors that target the colchicine (B1669291) binding site. nih.gov The most potent compound in this series, 5f (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one), exhibited high in vitro cytotoxic activity with GI50 values in the low nanomolar range and significantly inhibited tubulin assembly with an IC50 of 0.77 μM. nih.gov Mechanistic studies confirmed that compound 5f caused cell cycle arrest in the G2/M phase and disrupted microtubule formation. nih.gov

| Compound | Effect | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 5f | Tubulin Polymerization Inhibition | 0.77 | nih.gov |

Inhibition of ERK1/2 Phosphorylation

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK/ERK pathway, which is crucial for cell proliferation and survival. nih.govsemanticscholar.org The discovery of 2-amino-7-amide quinazoline derivatives as potent and orally bioavailable inhibitors of ERK1/2 has highlighted another important anti-cancer mechanism for this scaffold. These inhibitors function by preventing the phosphorylation of ERK1/2, thereby blocking downstream signaling. researchgate.net The inhibition of ERK1/2 is a promising therapeutic strategy for cancers with activated RAS/RAF/MEK/ERK signaling pathways. researchgate.net

Binding to Epigenetic Readers (e.g., BRD9)

Epigenetic mechanisms play a crucial role in cancer development, and targeting "epigenetic readers" like bromodomains is a novel therapeutic approach. Bromodomain-containing protein 9 (BRD9) is a component of the BAF chromatin remodeling complex and has been identified as a target for cancer therapy.

Several studies have identified 6-methylquinazolin-4(3H)-one-based compounds as novel binders of the BRD9 epigenetic reader. researchgate.net Through a combination of in silico studies and chemical synthesis, compounds with submicromolar affinity for BRD9 have been developed. researchgate.net For instance, compounds 17 and 20 were found to bind to BRD9 with IC50 values of 0.35 ± 0.18 μM and 0.14 ± 0.03 μM, respectively, and demonstrated promising selectivity over other bromodomains. researchgate.net

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 17 | BRD9 | 0.35 ± 0.18 | researchgate.net |

| Compound 20 | BRD9 | 0.14 ± 0.03 | researchgate.net |

| Compound 14 | BRD9 | Low micromolar range | |

| Compound 16 | BRD9 | Low micromolar range | |

| Compound 18 | BRD9 | Low micromolar range | |

| Compound 22 | BRD9 | Low micromolar range | |

| Compound 26 | BRD9 | Low micromolar range |

Antimicrobial Mechanisms Against Bacterial and Fungal Strains

Specific studies on the antimicrobial mechanisms of 6-methylquinazolin-7-amine against bacterial and fungal strains are not available in the current body of scientific literature. The quinazoline core is known to be a versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of antimicrobial activities. However, research pinpointing the specific action of 6-methylquinazolin-7-amine, including its minimum inhibitory concentrations (MIC) or its effects on microbial growth and viability, has not been published.

Ligand-Receptor Binding Mode Predictions and Verification

There is no available research on the ligand-receptor binding modes of 6-methylquinazolin-7-amine. Computational docking studies, receptor binding assays, and structural biology techniques such as X-ray crystallography or NMR spectroscopy have not been applied to elucidate the specific molecular interactions of this compound with any biological target. Consequently, predictions and verifications of its binding modes remain an uninvestigated area of research.

Methodologies and Key Findings from In Vitro Cell-Based Assays and Preclinical Animal Models

A review of published scientific studies indicates a lack of in vitro cell-based assays or preclinical animal models that have been used to evaluate the biological activities of 6-methylquinazolin-7-amine. While a vast number of quinazoline derivatives have been synthesized and tested using various cell lines and animal models to assess their therapeutic potential, the findings from these studies cannot be directly attributed to 6-methylquinazolin-7-amine without specific experimental validation. There are no documented key findings or established methodologies specifically for the investigation of this compound.

Derivatization Strategies and Molecular Hybridization for Enhanced Bioactivity

Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation reaction of a primary amine with a carbonyl compound (aldehyde or ketone). ekb.egresearchgate.net This reaction is a versatile method for introducing a wide range of substituents onto the 6-Methylquinazolin-7-amine core, thereby modulating its electronic and steric properties, which can significantly influence its biological activity. nih.gov

The synthesis of Schiff bases from 3-amino-2-methyl quinazolin-4-(3H)-one has been reported, involving the condensation with various aromatic aldehydes. researchgate.netresearchgate.net A similar approach can be applied to 6-Methylquinazolin-7-amine. The primary amino group at the 7-position can react with a variety of substituted aldehydes or ketones in the presence of an acid catalyst, typically in a solvent like ethanol, to yield the corresponding Schiff bases. ekb.egnih.gov The general synthetic route is depicted below:

General Reaction for Schiff Base Synthesis: 6-Methylquinazolin-7-amine + Substituted Aldehyde/Ketone → 6-Methylquinazolin-7-yl-Schiff base

The biological evaluation of quinazolinone-derived Schiff bases has revealed their potential as cytotoxic agents against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and human colon adenocarcinoma (HT-29). nih.gov The nature of the substituent on the aromatic ring of the aldehyde or ketone plays a crucial role in determining the cytotoxic activity. For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to influence the biological activity. nih.gov

Table 1: Examples of Biologically Active Quinazolinone Schiff Base Derivatives

| Compound | Substituent on Aldehyde | Biological Activity | Reference |

| 3-(4-N,N-dimethylaminobenzylideneamino)-2-methyl quinazolin-4-(3H)-one | 4-N,N-dimethylamino | Antimicrobial activity | researchgate.net |

| Quinazolinone Schiff bases with NO2 group | Nitro group | Cytotoxic activity | nih.gov |

Mannich Base Synthesis

Mannich bases are β-amino-ketones formed in the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a substrate with formaldehyde and a primary or secondary amine. nih.govarabjchem.org This three-component condensation reaction is a powerful tool for introducing aminomethyl substituents, which can enhance the solubility and bioavailability of the parent molecule. nih.gov

The synthesis of Mannich bases from various heterocyclic compounds, including quinazolinones and quinolines, has been extensively reported. innovareacademics.inniscair.res.intsijournals.comresearchgate.net In the case of 6-Methylquinazolin-7-amine, the amino group can potentially provide the active hydrogen for the Mannich reaction. The reaction would involve treating 6-Methylquinazolin-7-amine with formaldehyde and a suitable secondary amine (e.g., dimethylamine, diethylamine, piperidine, morpholine) in an appropriate solvent like ethanol. nih.govinnovareacademics.in

General Reaction for Mannich Base Synthesis: 6-Methylquinazolin-7-amine + Formaldehyde + Secondary Amine → 6-Methyl-N-(aminomethyl)quinazolin-7-amine

Mannich bases derived from heterocyclic scaffolds have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, and cytotoxic effects. nih.govmdpi.com The biological activity of these compounds is influenced by the nature of the amine used in the synthesis. nih.gov For instance, quaternary Mannich bases have shown potent antifungal activity. nih.gov

Table 2: Biological Activities of Mannich Bases Derived from Heterocyclic Compounds

| Heterocyclic Core | Amine | Biological Activity | Reference |

| Quinazolinone | Various aromatic amines | Antibacterial, Antioxidant | innovareacademics.in |

| Nitrothiazole | Piperidine | Antitubercular | mdpi.com |

| Benzoxazolone | Dimethylamine, Diethylamine, Morpholine (B109124) | Carbonic anhydrase and acetylcholinesterase inhibition | nih.gov |

Incorporation of Azo and Triazole Moieties

The introduction of azo (-N=N-) and triazole moieties into the 6-Methylquinazolin-7-amine structure represents another effective strategy to enhance its biological profile. Azo compounds are known for their dyeing properties and diverse pharmacological activities. nih.gov Triazoles are a class of five-membered heterocyclic compounds that are present in many clinically used drugs. frontiersin.orgnih.gov

The synthesis of azo derivatives of 6-Methylquinazolin-7-amine can be achieved through a diazotization-coupling reaction. The primary amino group at the 7-position can be converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures. This diazonium salt can then be coupled with an electron-rich aromatic compound, such as a phenol or an aniline (B41778), to form the corresponding azo dye. nih.gov

The incorporation of a triazole ring can be accomplished through various synthetic methods, including the well-known "click chemistry" approach involving the copper-catalyzed cycloaddition of an azide with an alkyne. frontiersin.orgraco.cat For 6-Methylquinazolin-7-amine, this would first require the conversion of the amino group into an azide or the introduction of an alkyne functionality, which can then be reacted with a suitable partner to form the triazole ring. Hybrid structures of quinazolinone and triazole have been reported to possess anticancer activities. nih.govnih.govmdpi.com

Table 3: Bioactivity of Quinazolinone-Triazole Hybrids

| Hybrid Structure | Biological Target/Activity | Reference |

| Triazole-substituted quinazoline (B50416) | Anticancer (EGFR tyrosine kinase inhibitor) | nih.gov |

| Quinazolinone-1,2,3-triazole hybrids | Cytotoxicity against MCF-7 cell line | researchgate.net |

| Quinazolinone-triazole hybrids | Cytotoxic effects against MCF-7 and Hela cell lines | nih.gov |

Formation of Metal Complexes and Their Biological Implications

The ability of quinazoline derivatives to act as ligands and form coordination complexes with various metal ions is a well-established area of research. These metal complexes often exhibit enhanced biological activity compared to the free ligands. orientjchem.orgresearchgate.netnih.gov The nitrogen atoms in the quinazoline ring and the exocyclic amino group of 6-Methylquinazolin-7-amine, or its Schiff base derivatives, can act as coordination sites for metal ions.

The synthesis of metal complexes typically involves reacting the quinazoline-based ligand with a metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), Zn(II)) in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques. orientjchem.orgresearchgate.net

The biological implications of these metal complexes are significant. They have been reported to possess potent antibacterial, antifungal, and anticancer properties. orientjchem.orgresearchgate.netnih.gov The chelation of the metal ion can increase the lipophilicity of the molecule, facilitating its transport across cell membranes and enhancing its interaction with biological targets.

Table 4: Antimicrobial Activity of Quinazoline-Based Metal Complexes

| Ligand | Metal Ion | Tested Organisms | Biological Activity | Reference |

| 3-amino-2-methyl-6-iodo-quinazolin-4(3H)-one | Co(II), Cu(II), Zn(II) | Staphylococcus aureus, Bacillus species, Escherichia coli, Candida albicans | Enhanced antibacterial activity compared to the ligand | researchgate.net |

| Quinazoline derivative (EMNEDAQZHO) | Zn, Cu, Ni, Co | Candida albicans, Escherichia coli, Staphylococcus aureus | Enhanced antimicrobial activity | orientjchem.org |

Molecular Hybridization with Other Biologically Active Scaffolds

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores into a single molecule. rsc.orgnih.gov This approach aims to create hybrid compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The 6-Methylquinazolin-7-amine scaffold can be hybridized with other biologically active heterocycles to generate novel compounds with enhanced therapeutic potential.

For instance, the quinazoline nucleus has been hybridized with various scaffolds such as imidazo[1,2-a]pyridine, pyrimidine (B1678525), and indolin-2-one to create potent anticancer agents. rsc.orgmdpi.comnih.gov The synthesis of these hybrid molecules often involves multi-step reaction sequences to link the different pharmacophoric units. The resulting hybrid compounds have shown promising activity as inhibitors of key cellular targets like PI3Kα. mdpi.com

Table 5: Examples of Bioactive Quinazoline Hybrids

| Hybrid Partner | Biological Target/Activity | Reference |

| Imidazo[1,2-a]pyridine | Anticancer (PI3Kα inhibitor) | mdpi.com |

| Indolin-2-one | Anticancer | rsc.org |

| Pyrazolo[1,5-c]quinazolin-2-one | Cytotoxic against MCF-7 cells | nih.gov |

Photoaffinity Labeling Techniques for Cellular Target Identification

Photoaffinity labeling (PAL) is a powerful chemical biology tool used to identify the cellular targets of bioactive small molecules. nih.govnih.govenamine.net This technique involves the use of a photoaffinity probe, which is a modified version of the bioactive compound that contains a photoreactive group (e.g., diazirine, benzophenone, or aryl azide). enamine.net

A derivative of 6-Methylquinazolin-7-amine could be designed as a photoaffinity probe by incorporating a photoreactive moiety and a reporter tag (e.g., an alkyne or azide for click chemistry). Upon binding to its cellular target, the probe is irradiated with UV light, which activates the photoreactive group, leading to the formation of a covalent bond with the target protein. The reporter tag is then used to isolate and identify the protein-probe adduct, typically by mass spectrometry. nih.govnih.gov

This technique can provide valuable insights into the mechanism of action of 6-Methylquinazolin-7-amine and its derivatives by identifying their direct binding partners in a cellular context. The choice of the photoreactive group and the position of its attachment to the 6-Methylquinazolin-7-amine scaffold are critical for the successful design of an effective photoaffinity probe. nih.gov

Table 6: Common Photoreactive Groups Used in Photoaffinity Labeling

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Reference |

| Diazirine | ~350-380 nm | Carbene | enamine.net |

| Benzophenone | ~350-360 nm | Triplet biradical | enamine.net |

| Aryl azide | ~254-300 nm | Nitrene | enamine.net |

Future Directions and Emerging Research Avenues for 6 Methylquinazolin 7 Amine Research

Development of Novel and Efficient Synthetic Methodologies

The synthesis of quinazoline (B50416) derivatives has been a subject of extensive research, with numerous methods developed over the years. nih.gov Future efforts concerning 6-methylquinazolin-7-amine will likely focus on creating more efficient, cost-effective, and environmentally friendly synthetic routes.

Recent advancements in the synthesis of the broader quinazoline class offer a glimpse into the future for its 6-methyl-7-amino substituted analogue. One-pot, multi-component reactions are particularly promising as they can rapidly generate a library of diverse compounds from simple starting materials. nih.govrsc.org For instance, a four-component reaction involving anilines, aromatic aldehydes, and ammonium iodide under metal-free conditions has been successfully employed for quinazoline synthesis. rsc.org Adapting such methodologies to specifically synthesize 6-methylquinazolin-7-amine derivatives could significantly streamline the drug discovery process.

Microwave-assisted synthesis is another area of active development, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comresearchgate.net The application of this technology to the synthesis of 6-methylquinazolin-7-amine derivatives is a logical next step. Furthermore, the use of novel catalysts, including nano-catalysts, is expected to play a crucial role in developing more selective and efficient synthetic protocols. nih.gov

| Synthetic Approach | Potential Advantages for 6-Methylquinazolin-7-amine Synthesis |

| Multi-component Reactions | Rapid generation of diverse derivatives, operational simplicity. nih.govrsc.org |

| Microwave-assisted Synthesis | Reduced reaction times, increased yields, cleaner product profiles. mdpi.comresearchgate.net |

| Novel Catalysis (e.g., nano-catalysts) | Enhanced selectivity, improved efficiency, potential for greener processes. nih.gov |

Advanced Computational Approaches for Rational Drug Design and Mechanistic Elucidation

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, enabling the rational design of new drug candidates and providing insights into their mechanisms of action at a molecular level. researchgate.netfrontiersin.org For 6-methylquinazolin-7-amine, these computational approaches are crucial for accelerating the discovery of potent and selective inhibitors for various therapeutic targets.

Molecular docking is a widely used technique to predict the binding orientation of a ligand within the active site of a target protein. acs.orgresearchgate.net This allows for the in silico screening of virtual libraries of 6-methylquinazolin-7-amine derivatives to identify promising candidates for synthesis and biological evaluation. nih.gov Furthermore, molecular dynamics (MD) simulations can provide a deeper understanding of the stability of the ligand-protein complex and the key interactions that govern binding affinity.

Quantitative structure-activity relationship (QSAR) studies are also valuable for identifying the key structural features of 6-methylquinazolin-7-amine derivatives that are responsible for their biological activity. By correlating the structural properties of a series of compounds with their biological activities, predictive models can be developed to guide the design of more potent analogues. researchgate.net

The elucidation of reaction mechanisms through computational methods, such as Density Functional Theory (DFT) calculations, can also aid in optimizing synthetic routes and understanding the formation of byproducts. nih.gov

| Computational Technique | Application in 6-Methylquinazolin-7-amine Research |

| Molecular Docking | Prediction of binding modes and virtual screening of compound libraries. acs.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Assessment of ligand-protein complex stability and key interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Identification of key structural features for biological activity. researchgate.net |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and optimization of synthetic protocols. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Indications

The quinazoline scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govmdpi.com For 6-methylquinazolin-7-amine, a key area of future research will be the identification and validation of novel biological targets to expand its therapeutic potential.

In the context of cancer, while quinazoline derivatives have been extensively studied as inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), there is an opportunity to explore other targets. nih.govnih.gov For instance, Aurora kinases are emerging as attractive targets for cancer therapy, and the development of 6-methylquinazolin-7-amine-based inhibitors of these kinases could lead to new treatment options. researchgate.net Furthermore, the ability of some quinazolines to inhibit microtubule polymerization presents another avenue for anticancer drug development. nih.gov

Neurodegenerative diseases, such as Alzheimer's disease, represent another promising therapeutic area for 6-methylquinazolin-7-amine derivatives. The multifactorial nature of these diseases necessitates the development of drugs that can modulate multiple targets. mdpi.com Quinazoline-based compounds have shown potential as inhibitors of cholinesterases (AChE and BuChE) and β-secretase (BACE-1), key enzymes involved in the pathology of Alzheimer's disease. nih.govresearchgate.net Exploring the potential of 6-methylquinazolin-7-amine derivatives to target these and other relevant pathways in neurodegeneration is a significant research direction.

| Therapeutic Area | Potential Biological Targets for 6-Methylquinazolin-7-amine |

| Oncology | Aurora Kinases, Microtubules, other Receptor Tyrosine Kinases. nih.govresearchgate.net |

| Neurodegenerative Diseases | Cholinesterases (AChE, BuChE), β-secretase (BACE-1), other kinases. mdpi.comnih.govresearchgate.net |

| Infectious Diseases | Bacterial and fungal enzymes. mdpi.com |

| Inflammatory Diseases | Pro-inflammatory enzymes and signaling pathways. mdpi.com |

Design and Synthesis of Multi-Target Directed Ligands

The complexity of many diseases, particularly cancer and neurodegenerative disorders, has led to a paradigm shift from the "one molecule, one target" approach to the development of multi-target-directed ligands (MTDLs). nih.govnih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a reduced likelihood of drug resistance. mdpi.commdpi.com The 6-methylquinazolin-7-amine scaffold is well-suited for the design of MTDLs due to its chemical versatility, which allows for the incorporation of different pharmacophoric features to engage with multiple targets. mdpi.com

In the context of Alzheimer's disease, for example, a single 6-methylquinazolin-7-amine derivative could be designed to inhibit both cholinesterases and BACE-1, or to target both a kinase and amyloid-beta aggregation. mdpi.comnih.gov Similarly, in cancer therapy, an MTDL based on this scaffold could simultaneously inhibit a receptor tyrosine kinase and a component of the cell cycle machinery. nih.gov

The rational design of these MTDLs will heavily rely on the computational approaches discussed in section 8.2. By understanding the structural requirements for binding to different targets, medicinal chemists can design and synthesize novel 6-methylquinazolin-7-amine derivatives with the desired polypharmacological profiles.

Implementation of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the drug discovery and development process to minimize the environmental impact of chemical synthesis. rsc.org For the synthesis of 6-methylquinazolin-7-amine and its derivatives, there is a significant opportunity to develop more sustainable and environmentally benign protocols.

One promising approach is the use of greener solvents, such as deep eutectic solvents (DES), which are biodegradable and have low toxicity. tandfonline.com The use of DES in the synthesis of quinazolinones has been shown to be effective and could be adapted for 6-methylquinazolin-7-amine. tandfonline.com Additionally, catalyst-free and metal-free reaction conditions are highly desirable to reduce waste and avoid the use of toxic and expensive heavy metals. nih.govrsc.org

| Green Chemistry Principle | Application in 6-Methylquinazolin-7-amine Synthesis |

| Use of Greener Solvents | Replacement of volatile organic compounds with alternatives like deep eutectic solvents. tandfonline.com |

| Catalyst-free and Metal-free Reactions | Minimizing the use of toxic and expensive catalysts. nih.govrsc.org |

| One-pot Synthesis | Reducing the number of reaction and purification steps to minimize waste. nih.govrsc.org |

| Use of Renewable Starting Materials | Sourcing starting materials from sustainable feedstocks. rsc.org |

Q & A

Q. What are the established synthetic routes for 6-Methylquinazolin-7-amine, and how can yield optimization be achieved?

- Methodological Answer : The synthesis typically involves reductive amination of ketone intermediates with primary amines (e.g., describes a three-step process starting from phthalaldehyde). Yield optimization can be achieved by:

- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency (e.g., 99% yield in via DMF-mediated Suzuki coupling).

- Catalyst tuning : Use of NaBH(OAc)₃ for reductive amination () or palladium catalysts for cross-coupling reactions ().

- Temperature control : Microwave-assisted heating (150°C in ) reduces reaction time and improves purity.

Key analytical validation steps include NMR (e.g., δ 4.97–8.99 ppm in H NMR) and HRMS (e.g., m/z 362.0957 in ) .

Q. What analytical techniques are critical for characterizing 6-Methylquinazolin-7-amine?

- Methodological Answer :

- Spectroscopy : H/C NMR for structural elucidation (e.g., aromatic proton shifts in ).

- Mass spectrometry : HRMS to confirm molecular weight (e.g., <1 ppm error in ).

- Chromatography : HPLC or LCMS with gradients (e.g., 4–100% acetonitrile in ) to assess purity (>95%).

- Elemental analysis : Combustion analysis for C/H/N ratios.

Always report retention times and solvent systems for reproducibility .

Q. How should researchers design experiments to evaluate the biological activity of 6-Methylquinazolin-7-amine derivatives?

- Methodological Answer :

- In vitro assays : Use kinase inhibition protocols (e.g., CDC2-like kinase assays in ) with positive/negative controls.

- Dose-response curves : Calculate IC₅₀/EC₅₀ values using serial dilutions (e.g., 0.01–10 µM).

- Statistical validation : Apply ANOVA or t-tests with p<0.05 significance thresholds.

Ensure biological replicates (n≥3) and adherence to ethical guidelines for cell-based studies .

Advanced Research Questions

Q. How can contradictory spectral or biological data for 6-Methylquinazolin-7-amine derivatives be resolved?

- Methodological Answer :

- Cross-validation : Compare NMR/HRMS data across labs (e.g., ’s δ 4.97–8.99 ppm vs. literature).

- Systematic review : Follow Cochrane Handbook principles () to meta-analyze published results.

- Reproducibility checks : Re-synthesize compounds using identical protocols (e.g., ’s reflux conditions) and retest biological activity.

- Computational modeling : Use tools like PISTACHIO () to predict plausible structures or reaction pathways .

Q. What strategies integrate computational modeling into the synthesis planning of 6-Methylquinazolin-7-amine analogs?

- Methodological Answer :

- Retrosynthetic analysis : Leverage databases like Reaxys () to identify feasible precursors (e.g., 6-bromo-4-chloroquinazoline in ).

- Density Functional Theory (DFT) : Predict reaction thermodynamics for steps like reductive amination ().

- Machine learning : Train models on Pistachio/BKMS datasets () to score synthetic routes by yield or cost.

Validate predictions with small-scale pilot reactions before scaling up .

Q. What are best practices for reporting synthetic and pharmacological data in peer-reviewed journals?

- Methodological Answer :

- Structured abstracts : Summarize purpose, methodology, and key results in ≤200 words ().

- Data transparency : Include raw NMR/HRMS files in supplementary materials ().

- Ethical compliance : Disclose funding sources, conflicts of interest, and animal/cell line ethics approvals ().

- Standardized nomenclature : Use IUPAC names and CAS numbers (e.g., 100-97-0 in ) for clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.